molecular formula C19H19N3O B2774510 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one CAS No. 500017-00-5

4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2774510
CAS No.: 500017-00-5
M. Wt: 305.381
InChI Key: CFPJVGNMBPOINZ-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a synthetic organic compound designed for research and development purposes. This chemical features a benzimidazole moiety linked to a 2,4-dimethylphenyl-substituted pyrrolidin-2-one ring. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . Compounds containing this structure have been widely investigated and reported in scientific literature for a range of biological activities, which may include antineoplastic (anti-cancer) effects and protein kinase inhibition . Protein kinases are enzymes critical for cell signaling, and their inhibitors are a major focus in the development of new therapeutic agents. Furthermore, related fused heterocyclic systems have been studied for their potential in T-cell activation and as inhibitors of specific receptors like TIE-2 and VEGFR2, which are important in processes such as angiogenesis . This makes 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one a valuable building block for researchers in drug discovery and chemical biology. It can be utilized in high-throughput screening assays, as a precursor in the synthesis of more complex molecules, or for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. The compound's structure presents opportunities for further chemical modification, allowing scientists to explore novel chemical space. Please be advised: This product is intended for research and laboratory use only by qualified professionals. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12-7-8-17(13(2)9-12)22-11-14(10-18(22)23)19-20-15-5-3-4-6-16(15)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPJVGNMBPOINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring is then introduced through a cyclization reaction involving appropriate precursors such as amino acids or lactams.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics that facilitate interactions with biological targets. Its applications include:

  • Anticancer Activity: Research indicates that derivatives of benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one have been screened for their ability to inhibit cancer cell proliferation. In one study, a related compound demonstrated an IC50 value of 2.09 µM against leukemia cell lines, indicating potent anticancer potential .
  • Antimicrobial Properties: The benzimidazole scaffold has been associated with antimicrobial activity. Compounds containing this moiety have been evaluated for their effectiveness against bacteria and fungi, showcasing broad-spectrum antimicrobial properties .

Enzyme Inhibition

Benzimidazole derivatives are known to act as enzyme inhibitors. The specific compound may interact with enzymes involved in various biological pathways:

  • Telomerase Inhibition: Certain benzimidazole derivatives have been reported to inhibit telomerase activity, which is crucial in cancer biology as telomerase is often overexpressed in cancer cells. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancerous cells .

Case Studies and Experimental Findings

StudyCompound TestedTargetIC50 ValueFindings
Related Benzimidazole DerivativeLeukemia Cell Lines2.09 µMSignificant cytotoxicity compared to standard drugs
Benzimidazole DerivativeTelomerase Activity2.3 µMEffective inhibition of telomerase in gastric cancer cells
Benzimidazole-Based CompoundAntibacterial ActivityN/AExhibited broad-spectrum antimicrobial effects

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to specific sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the dimethyl groups on the phenyl ring.

    4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Has a single methyl group on the phenyl ring.

Uniqueness

4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in binding affinity, selectivity, and overall efficacy in various applications.

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a novel chemical entity that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 312.38 g/mol
  • IUPAC Name : 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzimidazole derivatives, including our compound of interest. Research indicates that compounds with a benzimidazole moiety exhibit significant inhibitory effects on various cancer cell lines. For instance, a study demonstrated that derivatives similar to 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one showed potent activity against breast cancer cells, particularly when combined with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has also been documented. Compounds with similar structural characteristics have shown promising results against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's potential anti-inflammatory effects have been explored in various preclinical models. Research indicates that benzimidazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated tissue damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the benzimidazole core or the pyrrolidine ring can significantly influence the pharmacological profile. For instance:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups (like methyl) enhances lipophilicity and potentially increases cellular uptake.
  • Benzimidazole Moiety : Variations in this core can lead to different binding affinities for biological targets, influencing both efficacy and selectivity.

Data Table: Summary of Biological Activities

Biological ActivityReference
Anticancer
Antimicrobial
Anti-inflammatory
Synergistic Effects with Doxorubicin

Case Study 1: Anticancer Efficacy

In a study published in 2021, researchers evaluated the cytotoxic effects of various benzimidazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results revealed that certain derivatives exhibited significant cytotoxicity, particularly when used in combination with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes in resistant cancer types .

Case Study 2: Antimicrobial Activity

A series of benzimidazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the benzene ring significantly affected antimicrobial potency, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Q. What are the key synthetic routes for preparing 4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one?

  • Methodological Answer : The synthesis typically involves two stages: (1) formation of the pyrrolidin-2-one core and (2) introduction of the benzimidazole moiety.
  • Step 1 : React 1-(2,4-dimethylphenyl)pyrrolidin-2-one with 1,2-diaminobenzene under reflux in acidic conditions (e.g., 4 M HCl, 24 hours) to cyclize the benzimidazole ring. Neutralize with NaOH to isolate the crude product .
  • Step 2 : Optimize solvent choice (e.g., DMF or ethanol) and temperature (80–150°C) to improve yield. Microwave-assisted synthesis can reduce reaction time .
  • Key Parameters : Acid concentration, reaction time, and purification via crystallization (e.g., ethanol/water mixtures) .

Q. How can the structure of this compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzimidazole), pyrrolidinone carbonyl (δ ~170 ppm in 13C), and methyl groups (δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) from the benzimidazole .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the molecular weight (~335 g/mol) .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :
  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol. Test solubility gradients using UV-Vis spectroscopy at varying concentrations .
  • Stability : Monitor degradation under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks). Use HPLC to detect decomposition products .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles.
  • Bioactivity Reproducibility : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%). Validate purity via HPLC (>95%) .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or X-ray crystallography to confirm target binding (e.g., kinase or protease inhibition) .
  • Data Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular assays) .

Q. What strategies optimize reaction yields for derivatives with modified aryl groups?

  • Methodological Answer :
  • Substituent Effects : Electron-donating groups (e.g., methyl on phenyl) enhance nucleophilic substitution rates. Use DFT calculations to predict reactivity .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions .
  • Microwave Synthesis : Reduce reaction time (30 mins vs. 24 hours) and improve regioselectivity .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use software like SwissADME to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
  • Docking Studies : Model interactions with targets (e.g., PARP-1 or EGFR) using AutoDock Vina. Validate with molecular dynamics simulations .

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